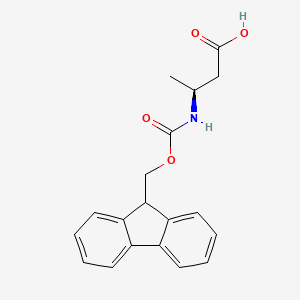

Fmoc-L-beta-homoalanine

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Research

Unnatural amino acids are non-proteinogenic amino acids that can be chemically synthesized and incorporated into peptides. bitesizebio.com Their use has become a cornerstone of modern medicinal chemistry and protein engineering. rsc.orgenamine.net By introducing variations in the side chain, backbone, or stereochemistry, these building blocks allow researchers to design peptides with enhanced stability against enzymatic degradation, improved receptor affinity and selectivity, and novel functionalities. rsc.org Unnatural amino acids serve as powerful tools to investigate protein structure and function, and to develop new therapeutic agents and biomaterials. rsc.orgnih.gov The ability to introduce specific chemical handles also facilitates applications such as antibody-drug conjugation and bio-imaging. rsc.org

Fundamental Role of Beta-Homoamino Acids in Peptide Structure Modulation

Beta-homoamino acids are a class of unnatural amino acids characterized by an additional methylene (B1212753) group in their backbone compared to their alpha-amino acid counterparts. cymitquimica.compeptide.com This seemingly small modification has profound implications for the resulting peptide's conformation. The increased flexibility of the peptide backbone due to the extra carbon-carbon bond can lead to the formation of stable, well-defined secondary structures, such as helices and turns, that are distinct from those formed by alpha-peptides. acs.orgresearchgate.net The incorporation of beta-homoamino acids has been shown to enhance the pharmacological properties of bioactive peptides, including increased biological half-life, improved potency, and altered receptor selectivity. peptide.comacs.org This makes them particularly valuable in the design of peptidomimetics with improved therapeutic potential.

Overview of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Synthetic Peptide Chemistry

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions. americanpeptidesociety.org The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de The Fmoc group is base-labile, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. americanpeptidesociety.orgwikipedia.org This orthogonality to the acid-labile protecting groups commonly used for amino acid side chains allows for selective deprotection and chain elongation without compromising the integrity of the growing peptide or its linkage to the solid support. iris-biotech.de The Fmoc strategy is favored for its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids, making it ideal for the synthesis of complex and delicate peptides. americanpeptidesociety.orgtotal-synthesis.com

Fmoc-L-beta-homoalanine: Properties and Applications

This compound is a derivative of the beta-amino acid L-beta-homoalanine, where the amino group is protected by an Fmoc group. This compound is a key reagent in the synthesis of peptides containing L-beta-homoalanine residues using Fmoc-based SPPS.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 193954-26-6 | cymitquimica.comchemicalbook.comechemi.comsigmaaldrich.compeptide.com |

| Molecular Formula | C19H19NO4 | cymitquimica.comechemi.comsigmaaldrich.com |

| Molecular Weight | 325.36 g/mol | echemi.comsigmaaldrich.com |

| Melting Point | 96-98 °C | echemi.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemicalbook.com |

| Storage Temperature | 2-8°C | echemi.comsigmaaldrich.com |

Research Findings and Applications

The primary application of this compound is as a building block in the synthesis of modified peptides. chemimpex.com Its incorporation can influence the resulting peptide's structure and function. Research has shown that the introduction of beta-amino acids, such as L-beta-homoalanine, can be beneficial for peptide cyclization, as it provides greater conformational flexibility that can favor intramolecular cyclization over intermolecular dimerization. researchgate.net

While specific, detailed research findings on peptides exclusively containing this compound are not extensively documented in readily available literature, its use is implicit in studies involving the synthesis of beta-peptide analogues of known bioactive peptides. For instance, in the exploration of opioid peptide analogues, the substitution of alpha-amino acids with beta-homoamino acids, including those derived from alanine, has been a strategy to probe the pharmacophore and modulate receptor affinity and stability. nih.gov The unique conformational preferences induced by beta-amino acids make this compound a valuable tool for creating novel peptide structures with potentially enhanced therapeutic properties. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941092 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-26-6 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for Fmoc L Beta Homoalanine and Its Derivatives

Advanced Synthetic Routes to Fmoc-Protected Beta-Homoamino Acids

The preparation of Fmoc-protected β-homoamino acids, including Fmoc-L-beta-homoalanine, often relies on the homologation of the corresponding α-amino acids. Advanced strategies aim to perform this chain elongation under mild conditions to preserve the integrity of the base-labile Fmoc protecting group and the stereochemistry of the chiral center.

Ultrasound-Promoted Wolff Rearrangement for Beta-Homoamino Acid Formation

A highly efficient method for the Arndt-Eistert homologation of Fmoc-protected α-amino acids is the ultrasound-promoted Wolff rearrangement. organic-chemistry.orglookchem.com This protocol involves the silver ion (Ag+)-catalyzed rearrangement of α-diazo ketones, which are derived from the parent Fmoc-protected α-amino acids. organic-chemistry.org The synthesis begins with the activation of an Fmoc-protected α-amino acid, such as Fmoc-L-alanine, as a mixed anhydride, which is then reacted with diazomethane (B1218177) to produce the corresponding α-diazo ketone. organic-chemistry.org

The key step, the Wolff rearrangement, is promoted by sonication in a solvent like dioxane, with silver benzoate (B1203000) acting as the catalyst. organic-chemistry.org The use of ultrasound allows the reaction to proceed at room temperature, providing the mild conditions necessary to prevent the degradation of the base-sensitive Fmoc group. organic-chemistry.orglookchem.com This method results in the clean formation of the Fmoc-β-homoamino acid derivative in high yields, often pure enough for direct use in solid-phase peptide synthesis. organic-chemistry.org

Table 1: Key Features of Ultrasound-Promoted Wolff Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Arndt-Eistert homologation via Wolff Rearrangement | organic-chemistry.orglookchem.com |

| Precursor | Fmoc-protected α-diazo ketones | organic-chemistry.org |

| Catalyst | Silver benzoate (Ag+) | organic-chemistry.org |

| Promotion | Ultrasound (Sonication) | organic-chemistry.org |

| Conditions | Room temperature, mild | organic-chemistry.org |

| Key Advantage | Avoids base-labile conditions, preserving the Fmoc group | organic-chemistry.org |

| Product Yield | High | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

Maintaining the stereochemical integrity of the starting α-amino acid is paramount for the synthesis of enantiopure β-homoamino acids. The ultrasound-promoted Wolff rearrangement has been shown to be highly stereoselective, proceeding with minimal epimerization. organic-chemistry.org For most amino acid precursors, no significant racemization occurs during the rearrangement. organic-chemistry.orglookchem.com

The enantiomeric purity of the resulting this compound can be rigorously assessed using techniques like capillary zone electrophoresis (CZE) with chiral buffer systems. organic-chemistry.orglookchem.com This analytical method confirms that the stereocenter is preserved during the homologation process. The development of various stereoselective synthetic routes, including the homologation of natural α-amino acids, is driven by the increasing demand for enantiopure β-amino acids in the development of pharmaceuticals and peptidomimetics. researchgate.nethilarispublisher.com

Investigation of Side Reactions and Impurity Formation during Fmoc Protection

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step in preparing amino acid derivatives for peptide synthesis. However, this reaction is not without potential side reactions, which can lead to impurities that are often difficult to separate from the desired product.

Analysis of Lossen-Type Rearrangement Leading to Fmoc-Beta-Alanine Contamination

A significant and frequently encountered side reaction during the Fmoc protection of amino acids is the formation of Fmoc-β-alanine as an impurity. nih.govresearchgate.net This issue is particularly prevalent when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent. nih.govsci-hub.se The formation of this impurity is not a result of contamination from the amino acid starting material but rather from the Fmoc reagent itself. nih.govsci-hub.se

The proposed mechanism involves a base-catalyzed ring-opening of the succinimide (B58015) portion of Fmoc-OSu, followed by a Lossen-type rearrangement. sci-hub.seresearchgate.netsigmaaldrich-jp.com This rearrangement converts the C4-chain of the succinimide ring into the C3-chain of β-alanine, which is then subsequently protected by another molecule of Fmoc-OSu present in the reaction mixture. sci-hub.se This impurity, Fmoc-β-Ala-OH, can be incorporated into growing peptide chains during synthesis, leading to undesired side products. researchgate.netnih.gov The purification required to remove this contaminant often leads to significant reductions in yield and increased production costs. nih.govsci-hub.se

Synthetic Approaches to Novel this compound Analogs

The synthesis of novel analogs of this compound is crucial for creating peptides with enhanced properties, such as increased stability, altered conformation, or novel biological activity. These analogs can be designed by modifying the side chain or other parts of the molecule.

Standard solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a common method for incorporating amino acid analogs into peptide chains. nih.gov For example, novel peptide analogs can be created by synthesizing a core peptide sequence and then coupling a modified molecule, such as a substituted 1,8-naphthalimide-β-alanine, to the N-terminus. mdpi.com This approach allows for the generation of a diverse library of analogs from a common peptide backbone.

The synthesis of analogs often begins with the creation of a unique, non-proteinogenic amino acid building block. For instance, enantiopure difluoroalanine derivatives have been synthesized from chiral precursors like L-glyceraldehyde through multi-step sequences involving key fluorination steps. mdpi.com Similarly, β-thiolated or selenolated amino acids can be constructed via photoredox-catalyzed asymmetric reactions. nih.gov Once these novel building blocks are prepared and Fmoc-protected, they can be incorporated into peptides using established SPPS protocols, paving the way for new peptidomimetics with unique functionalities. nih.govnih.gov

Preparation of Naphthyl-Substituted Beta-Homoalanine Derivatives for Enhanced Hydrophobic Interactions

The incorporation of a naphthyl group into the side chain of beta-homoalanine is a key strategy for enhancing hydrophobic interactions, which can influence peptide folding, stability, and binding to biological targets. The synthesis of these derivatives often involves coupling a naphthyl-containing moiety to a suitable β-amino acid precursor.

Research has demonstrated the synthesis of peptidomimetics based on beta-naphthylalanine (B1623299), a closely related analog. nih.gov One approach involves the synthesis of radioiodinated peptidomimetics for imaging purposes, where a beta-naphthylalanine core is functionalized. nih.gov While specific details of the multi-step synthesis are complex, the general principle involves building the molecule to include the naphthyl group for specific receptor interactions. nih.gov

Another relevant strategy involves the synthesis of peptides containing (Z)-β-(1-naphthyl)-dehydroalanine (Δ(Z)Nap), an unsaturated analog. nih.gov The synthesis of a protected tripeptide, Boc-Ala-Δ(Z)Nap-Val-OMe, showcases a method where the naphthyl group is integral to the dehydroalanine (B155165) residue. nih.gov Such studies are crucial for understanding how the bulky and hydrophobic naphthyl side chain affects peptide conformation, often inducing specific structural motifs like β-turns. nih.gov The nonplanar orientation of the naphthyl group relative to the peptide backbone is a key finding from these synthetic and crystallographic studies. nih.gov

General synthetic routes for naphthalene (B1677914) derivatives often utilize a naphthyl compound as an acylating agent that reacts with primary amino groups, such as those found on β-alanine or its analogs. google.com These reactions proceed under mild conditions, allowing for the creation of N-acylated derivatives. google.com

Table 1: Examples of Naphthyl-Substituted β-Amino Acid Derivatives and Synthetic Insights

| Derivative Type | Synthetic Approach | Key Feature/Application | Reference |

|---|---|---|---|

| Radioiodinated β-Naphthylalanine Peptidomimetic | Multi-step synthesis involving a β-naphthylalanine core. | Designed for receptor-mediated imaging of pancreatic β-cells. | nih.gov |

| (Z)-β-(1-Naphthyl)-dehydroalanine Peptide | Incorporation of a Δ(Z)Nap residue into a peptide chain. | Used to study the conformational effects of bulky hydrophobic groups. | nih.gov |

Synthesis of Pyridyl-Substituted Beta-Homoalanine Analogs for Modulating Binding Affinities

Pyridyl-substituted β-amino acids are of significant interest due to the unique properties of the pyridine (B92270) ring; it can act as a hydrogen bond acceptor and participate in metal coordination, making these analogs valuable for creating peptides with modulated binding affinities and potential catalytic activity.

A prominent and effective method for their synthesis is the palladium-catalyzed cross-coupling of serine-derived organozinc reagents with various substituted halopyridines. psu.edu This approach has been successfully used to prepare a range of pyridylalanine derivatives. The process begins with the formation of an organozinc reagent from a protected iodoalanine derivative, which is then coupled with a bromopyridine derivative using a palladium catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride. psu.edu This method has proven reliable for producing 2-, 3-, and 4-pyridylalanine analogs, with 2- and 4-bromopyridines generally serving as better substrates than 3-bromopyridine. psu.edu

Other synthetic routes have also been established. For instance, (3-pyridyl)-D,L-alanine has been prepared in good yield starting from 3-pyridylaldehyde. researchgate.net Furthermore, enzymatic resolution techniques can be employed to separate the enantiomers of pyridyl-alanine derivatives. researchgate.net The synthesis of L-β-(5-Hydroxy-2-pyridyl)-alanine, an azatyrosine (B1250254) analog, has also been reported, highlighting the diversity of functional groups that can be included on the pyridine ring. jst.go.jp

Table 2: Synthetic Yields for Pyridyl Amino Acid Derivatives via Palladium-Catalyzed Cross-Coupling

| Product (Protected Pyridylalanine) | Halopyridine Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridyl Amino Acid Derivative 3 | 2-Bromopyridine | Bis(triphenyl-phosphine)palladium dichloride | 40-60% | psu.edu |

| Pyridyl Amino Acid Derivative 4 | 3-Bromopyridine | Bis(triphenyl-phosphine)palladium dichloride | 40-60% | psu.edu |

| Pyridyl Amino Acid Derivative 5 | 4-Bromopyridine | Bis(triphenyl-phosphine)palladium dichloride | 40-60% | psu.edu |

Note: Yields reported as a general range for the described coupling reactions.

General Strategies for Side-Chain Diversification of this compound

Beyond specific aromatic substitutions, a range of general methodologies exists to diversify the side chain of this compound and related β-amino acids. These strategies are crucial for creating libraries of compounds for screening and developing novel peptide-based materials and therapeutics.

One powerful modern technique is metallaphotoredox catalysis . This method has been used to prepare enantiopure N-Fmoc-L-homotyrosine(tBu)-OH from N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester. ulaval.ca The strategy involves a cross-electrophile reaction that couples the brominated amino acid precursor with a suitable partner, demonstrating a path to introduce complex side chains that are otherwise difficult to access. ulaval.ca

Solid-phase synthesis protocols offer a versatile platform for side-chain diversification. A general Fmoc-protection protocol has been developed for the stepwise solid-phase synthesis of aza-peptides, where the α-carbon is replaced by a nitrogen atom. acs.org This method allows for the introduction of a wide variety of side chains, including aliphatic (Ala, Leu) and aromatic (Phe, Tyr) types, by using N'-alkyl 9-fluorenylmethyl carbazates. acs.org This submonomer approach expands the chemical space accessible for peptide analogs.

Another strategy involves using the β-amino acid backbone as a scaffold for cyclization reactions . β-amino acids have been shown to be effective precursors for synthesizing substituted proline analogs. rsc.org This involves an intramolecular N–H insertion reaction mediated by a metal carbenoid, which constructs the pyrrolidine (B122466) ring, demonstrating how the linear β-amino acid can be converted into a cyclic structure with new stereocenters and functionalities. rsc.org

Finally, the introduction of unique functional groups or non-canonical side chains is a direct way to modify properties. The synthesis of Fmoc-β-cyclopropyl-L-alanine is an example where a cyclopropyl (B3062369) group is incorporated to enhance structural diversity and improve pharmacological properties of peptides. chemimpex.com Similarly, the halogenation of aromatic side chains in Fmoc-amino acids has been shown to significantly influence self-assembly and hydrogelation properties, indicating that even subtle atomic changes can lead to dramatic shifts in molecular behavior. researchgate.net

Table 3: Overview of General Strategies for Side-Chain Diversification

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Metallaphotoredox Catalysis | Catalytic cross-electrophile coupling of a halogenated β-amino acid precursor with a coupling partner. | Synthesis of N-Fmoc-L-homotyrosine. | ulaval.ca |

| Solid-Phase Aza-Peptide Synthesis | Stepwise solid-phase synthesis using N'-alkyl carbazates to build aza-amino acid residues with diverse side chains. | Creation of aza-peptide libraries with various side chains (Ala, Leu, Phe). | acs.org |

| Intramolecular Cyclization | Using the β-amino acid as a precursor to form cyclic amino acid analogs like substituted prolines. | Synthesis of enantiomerically pure δ-benzylproline derivatives. | rsc.org |

Integration and Functional Applications in Peptide and Protein Engineering

Strategies for Fmoc-L-beta-Homoalanine Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence. gyrosproteintechnologies.com The successful incorporation of this compound into a growing peptide chain relies on optimized protocols that address the unique steric and electronic properties of this beta-amino acid.

The efficiency of peptide bond formation is paramount in SPPS to ensure high yields and purity of the final product. iris-biotech.de The introduction of this compound, with its additional methylene (B1212753) group in the backbone, can present steric challenges that may hinder coupling efficiency compared to its alpha-amino acid counterpart. To overcome this, optimized coupling protocols are employed.

Standard coupling reagents used in Fmoc-SPPS are generally effective for incorporating this compound. These include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). chempep.com The choice of coupling reagent and additives can be critical, especially for sterically hindered couplings. For instance, the use of more potent activating reagents like HATU is often recommended for challenging couplings to ensure the reaction goes to completion. chempep.com

The general process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edupeptide.com This is followed by washing steps to remove excess piperidine and the cleaved Fmoc adduct. peptide.com The subsequent coupling step involves pre-activating the carboxylic acid of this compound with a coupling reagent and a base, such as N,N-diisopropylethylamine (DIPEA), before its addition to the deprotected N-terminus of the peptide chain. chempep.comuci.edu The reaction is monitored for completion using qualitative tests like the ninhydrin (B49086) (Kaiser) test to detect any remaining free amines. iris-biotech.de

| Coupling Reagent | Additive | Base | Typical Solvent |

| HBTU | HOBt | DIPEA | DMF |

| HATU | HOAt | DIPEA/Collidine | DMF |

| PyBOP | HOBt | DIPEA | DMF |

| TBTU | HOBt | DIPEA | DMF |

| Factor | Impact on Yield and Purity | Mitigation Strategy |

| Coupling Efficiency | Low efficiency leads to deletion sequences and lower yield. gyrosproteintechnologies.com | Use of potent coupling reagents (e.g., HATU), extended reaction times, and monitoring of reaction completion. chempep.com |

| Steric Hindrance | Can slow down coupling reactions, leading to incomplete incorporation. | Selection of appropriate coupling reagents and optimization of reaction conditions. |

| Fmoc-Amino Acid Purity | Impurities in the building block can be incorporated into the peptide, reducing purity. sigmaaldrich.com | Use of high-purity this compound with specified low levels of related impurities. sigmaaldrich.com |

| Side Reactions | Reactions like aspartimide formation can occur during Fmoc deprotection, leading to byproducts. nih.gov | Careful selection of protecting groups and deprotection conditions. |

Design and Development of Peptidomimetics and Peptide Analogs

The incorporation of beta-amino acids like L-beta-homoalanine into peptides is a key strategy in the field of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability and bioavailability. nih.gov

The presence of an additional carbon atom in the backbone of beta-amino acids significantly alters the conformational preferences of the resulting peptide. nih.govresearchgate.net While alpha-peptides predominantly adopt secondary structures like alpha-helices and beta-sheets, peptides containing beta-amino acids can form novel, stable helical and turn structures. nih.gov This ability to induce specific secondary structures can be harnessed to pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity to a biological target.

The incorporation of beta-homo-amino acids can enhance the structural stability of short peptides by inducing turn-like structures. acs.org The increased conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The specific stereochemistry of the beta-amino acid, in this case, the L-configuration of beta-homoalanine, will influence the resulting secondary structure.

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govacs.org The amide bonds in peptides containing beta-amino acids are generally more resistant to enzymatic cleavage compared to those in natural alpha-peptides. nih.govacs.orgnih.gov This increased proteolytic stability is a significant advantage, as it can lead to a longer biological half-life of the peptide therapeutic in vivo. peptide.compeptide.com

Peptides composed entirely of beta-amino acids are often completely resistant to degradation by common proteases. acs.org Even the incorporation of a single beta-amino acid residue within an alpha-peptide sequence can significantly enhance its stability. acs.org This makes this compound an attractive building block for the rational design of peptide therapeutics with improved pharmacokinetic profiles. peptide.com Studies have shown that peptides containing beta-amino acids exhibit superior stability against a variety of peptidases. nih.gov

The introduction of L-beta-homoalanine into a bioactive peptide can modulate its interaction with its target receptor, leading to changes in potency and selectivity. peptide.compeptide.com By altering the peptide's conformation and the spatial orientation of its side chains, the binding affinity and functional activity (agonist or antagonist) can be fine-tuned. researchgate.net

Bioconjugation and Molecular Labeling Methodologies

The strategic placement of this compound within a peptide sequence provides a versatile platform for chemical modification. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in standard solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. creative-peptides.comaltabioscience.com This methodology is fundamental to creating custom peptides that can be later functionalized for various applications.

Site-Specific Attachment of Probes and Therapeutic Agents to Biomolecules

The incorporation of β-amino acids like this compound into peptides creates peptidomimetics with enhanced stability against proteolytic degradation. nih.gov This increased resilience is a significant advantage when designing peptides intended for therapeutic or diagnostic purposes, as it can prolong their circulation time and bioavailability.

Bioconjugation processes leverage derivatives of this compound to attach peptides to other biomolecules, such as proteins, enhancing their stability and functionality. chemimpex.com The unique structure of specialty amino acids, including modified beta-homoalanine derivatives, can be used to link biomolecules with therapeutic agents. nbinno.com For instance, unnatural amino acids (UAAs) containing bioorthogonal functional groups can be incorporated site-specifically into a protein's structure. wpmucdn.comnih.gov This allows for the precise attachment of molecular probes, such as fluorescent dyes or affinity tags, without disrupting the protein's native function. This technique is particularly valuable when native reactive amino acids like cysteine are present in multiple locations, which would otherwise lead to non-specific labeling.

Bifunctional amino acids that contain both a photoreactive moiety (like a diazirine) and a bioorthogonal handle (like an alkyne) can be readily incorporated into peptides using standard Fmoc-based SPPS. nih.gov These peptide-based probes can then be used to capture and identify protein-protein interactions with high reliability. nih.gov

Fabrication of Targeted Delivery Systems Utilizing this compound Conjugates

Peptide-based drug delivery systems are a major focus of biotechnological research, prized for their biocompatibility, chemical diversity, and potential for specific targeting. nih.govnih.govfrontiersin.org The self-assembly properties of short peptides, often driven by the Fmoc group, are harnessed to create nanostructures like hydrogels, micelles, and nanoparticles that can encapsulate therapeutic agents. nih.govmdpi.com

Fmoc-amino acid conjugates have been successfully used to create effective nanocarriers for improved drug delivery. nih.gov For example, PEGylated Fmoc-amino acid conjugates can form nanomicelles with a high loading capacity for hydrophobic drugs like paclitaxel. nih.gov The stability and drug-loading capacity of these systems are influenced by interactions such as π-π stacking, which is facilitated by the aromatic Fmoc group. nih.gov

By incorporating receptor-targeting peptides into these delivery systems, it is possible to direct therapeutic payloads to specific pathological tissues, such as tumors. nih.govfrontiersin.orgresearchgate.net These active targeting systems enhance the accumulation of drugs at the site of interest, which can increase efficacy and reduce side effects. nih.govdovepress.com The use of β-amino acids in the peptide backbone of these delivery vehicles can further enhance their in vivo stability, making them more robust candidates for therapeutic applications. nih.gov

| Peptide Component | Delivery Vehicle | Encapsulated Agent | Targeting Strategy |

|---|---|---|---|

| Fmoc-FF/poly-L-lysine (PLL) | Injectable hydrogel | Chlorin e6 (photosensitizer) | Photodynamic antitumor therapy |

| Fmoc-FF and alginate | Hybrid hydrogel | Docetaxel (anticancer drug) | Controlled release |

| PEGylated Fmoc-Lys(Cbz) | Nanomicelles | Paclitaxel (anticancer drug) | Improved antitumor activity |

| pHLIP-conjugated | Iron-based nanoparticles | Gemcitabine (anticancer drug) | Tumor growth inhibition mdpi.com |

Advanced Applications in Protein Engineering and Biocatalysis

The introduction of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, expanding the chemical diversity available beyond the 20 standard amino acids. nih.govmdpi.comnih.gov This allows for the creation of proteins with novel or enhanced properties.

Engineering of Enzymes and Biocatalysts with Tailored Functionality

The site-specific incorporation of ncAAs, including β-amino acids, can be used to modulate the active site of an enzyme, probe its mechanism, or improve its catalytic activity. mdpi.comfrontiersin.org By altering the steric and electronic properties of the active site, it is possible to enhance enzyme stability, alter substrate specificity, and even generate new catalytic activities. nih.govfrontiersin.orgdiva-portal.org

For example, replacing key amino acid residues with ncAAs has led to significant increases in the activity of enzymes like transaminases. nih.gov While direct examples involving this compound are specific, the principles derived from studies with other ncAAs are applicable. The incorporation of a β-amino acid can introduce unique conformational constraints on the peptide backbone, which can be exploited to fine-tune the architecture of an enzyme's active site for a desired transformation. nih.gov

Directed evolution and computational design are often used to guide the engineering of biocatalysts. nih.govnih.gov These methods can help identify optimal locations for ncAA incorporation to achieve desired changes in function, such as reversing the stereoselectivity of an enzyme or broadening its substrate scope to accept non-natural substrates. frontiersin.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 193954-26-6 gentaur.comsigmaaldrich.compeptide.com | C19H19NO4 peptide.com | 325.36 sigmaaldrich.com |

| Fmoc-L-beta-homophenylalanine | 193954-28-8 | C25H23NO4 | 401.46 chemimpex.com |

| Fmoc-(R)-3-Amino-3-(4-bromophenyl)propionic Acid | Not specified | Not specified | Not specified nbinno.com |

Utilization of this compound as Molecular Probes for Biological System Interrogation

Amino acids and their derivatives are fundamental to understanding biological systems. researchgate.net Fluorescent amino acid probes, for instance, are highly effective for visualizing microbial physiology and tracking metabolic flux in living cells. Peptides containing post-translationally modified amino acids, synthesized via Fmoc SPPS, are crucial for raising antibodies and developing inhibitors to study cellular processes. nih.gov

The unique structural features of β-amino acids make them valuable as molecular probes. Their incorporation into peptides can alter recognition properties, for example, in DNA binding, which has potential applications in regulating gene expression. Because peptides containing β-amino acids are resistant to degradation by proteases, they can serve as stable probes to investigate biological systems over longer periods. nih.gov

By functionalizing this compound with reporter groups (e.g., fluorophores) or cross-linking agents, it can be incorporated into peptides designed to interrogate specific biological questions, such as protein-protein interactions or enzyme-substrate binding events. nih.gov The stability and unique conformation imparted by the β-amino acid structure make these probes particularly useful for studying complex biological environments. nih.govresearchgate.net

Conformational Analysis and Structural Investigations in Academic Research

Spectroscopic Characterization of Peptides Containing Fmoc-L-beta-Homoalanine

Spectroscopic methods are indispensable for elucidating the structural arrangements of molecules in non-crystalline states. For peptides incorporating this compound, techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide critical insights into their solution-state conformations, secondary structures, and the specific molecular interactions that stabilize them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. For peptides containing β-amino acids like L-beta-homoalanine, NMR studies can reveal detailed conformational preferences that differ significantly from those of standard α-peptides. Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are primary tools for this analysis. TOCSY experiments help in identifying the spin systems of individual amino acid residues, while NOESY provides information about through-space proximities between protons, which is essential for defining the peptide's fold.

In the context of β-peptides, NMR evidence is crucial for identifying characteristic secondary structures such as the 14-helix, which is defined by a 14-membered hydrogen-bonded ring between the amide at position i and the carbonyl at position i+2. Studies on various β-peptides have successfully used NMR to confirm the formation of stable helices and hairpin turns in solution. For a peptide containing this compound, NMR analysis would focus on:

Chemical Shift Analysis: The chemical shifts of α- and β-protons can be indicative of secondary structure.

Hydrogen Bonding: Temperature dependence of amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds, which are key to defining secondary structure.

While specific high-resolution structures for this compound peptides are not widely published, the established NMR methodologies for β-peptides provide a clear framework for their conformational analysis in solution.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-260 nm) is highly sensitive to the peptide backbone conformation.

For Fmoc-amino acid derivatives, the Fmoc group itself contributes to the CD signal due to its aromatic nature, but the dominant signals related to secondary structure often remain distinguishable. In studies of self-assembling Fmoc-peptides, CD spectroscopy is frequently used to monitor the transition from a random coil or unstructured state to an ordered secondary structure, such as a β-sheet. This is often observed as the development of a characteristic negative band around 218 nm.

Research on β-peptides has identified unique CD signatures for their specific secondary structures. For instance, the 14-helix conformation gives rise to a distinctive spectrum with a minimum around 214 nm. Critically, the self-assembly of these 14-helices into higher-order helix bundles can cause a characteristic shift in the CD minimum to around 205 nm. This phenomenon makes CD an excellent tool for screening and analyzing the propensity of β-peptides to form tertiary or quaternary structures. Therefore, for peptides containing this compound, CD spectroscopy would be instrumental in identifying the presence of β-peptide-specific helices and monitoring their aggregation into larger assemblies.

| Conformation / State | Characteristic CD Signal Minimum (approx.) |

|---|---|

| Random Coil | ~199 nm |

| β-Sheet | ~218 nm |

| Monomeric β-Peptide 14-Helix | ~214 nm |

| Assembled β-Peptide 14-Helix Bundle | ~205 nm |

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the vibrational modes of molecules and is especially sensitive to hydrogen bonding. In peptide research, the Amide I band (arising primarily from the C=O stretching vibration of the peptide backbone) is of particular interest. The frequency of the Amide I band, typically found between 1600 and 1700 cm⁻¹, is highly dependent on the secondary structure and hydrogen-bonding environment of the peptide.

For self-assembling systems based on Fmoc-amino acids, FTIR is a key method to confirm the formation of intermolecular hydrogen bonds that stabilize the resulting structures. A shift in the Amide I band to lower wavenumbers, often around 1620-1640 cm⁻¹, is a hallmark of β-sheet formation, indicating the presence of a strong hydrogen-bonding network. Studies on Fmoc-dipeptides have used FTIR to detect absorbance shifts indicative of β-sheet-like interactions between molecules.

The analysis of intramolecular hydrogen bonds, which define stable secondary structures like helices and turns, can also be accomplished with FTIR, often by measuring spectra in dilute solutions to minimize intermolecular interactions. The presence and strength of hydrogen bonds directly influence the vibrational frequencies of the donor (N-H) and acceptor (C=O) groups. For this compound containing peptides, FTIR provides direct evidence of the hydrogen-bonding networks that are fundamental to both their individual conformation and their assembly into larger supramolecular structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Interpretation |

|---|---|---|

| Amide I (Random Coil) | ~1655 cm⁻¹ | Disordered, weak H-bonding |

| Amide I (α-Helix) | ~1650 cm⁻¹ | Ordered, intramolecular H-bonding |

| Amide I (β-Sheet) | ~1630 cm⁻¹ | Strong intermolecular H-bonding |

Solid-State Structural Analysis and Self-Assembly Research

While solution-state techniques provide information on molecular conformation and dynamics, solid-state analysis is required to understand the precise packing and long-range order in self-assembled materials. For this compound derivatives, which readily form gels and crystalline structures, X-ray diffraction techniques are paramount for elucidating the supramolecular architecture.

Many Fmoc-amino acids and short peptides self-assemble in solution to form hydrogels composed of entangled nanofibrils. X-ray fibre diffraction is an ideal technique for studying such semi-crystalline, fibrous materials. In this method, a beam of X-rays is directed at an aligned sample of fibres, and the resulting diffraction pattern provides information about the repeating structural units within the fibre.

Studies on hydrogels formed from various Fmoc-amino acids have utilized Wide-Angle X-ray Scattering (WAXS), a related technique, to determine key intermolecular distances. These diffraction patterns typically show characteristic reflections corresponding to two main packing features:

A reflection around 3.5-4.0 Å, attributed to the π-π stacking distance between the aromatic Fmoc groups.

A reflection around 4.7-4.8 Å, which corresponds to the hydrogen-bonding distance between peptide backbones, characteristic of β-sheet structures.

Single-crystal X-ray diffraction provides the most detailed, atomic-level view of molecular structure and intermolecular interactions in the solid state. While obtaining a single crystal of a self-assembling molecule can be challenging, the resulting structure offers unparalleled insight into the fundamental packing motifs.

| Interaction Type | Description | Typical Distance | Reference Compound |

|---|---|---|---|

| Hydrogen Bonding | Between amide N-H and carbonyl C=O of adjacent molecules, forming chains or sheets. | ~2.8-3.0 Å (D···A) | Fmoc-β-amino butyric acid |

| π-π Stacking | Face-to-face or edge-to-face interactions between the aromatic fluorenyl groups. | ~3.5-4.5 Å (Centroid-Centroid) | Fmoc-β-amino butyric acid |

| van der Waals Forces | General packing forces between aliphatic and aromatic parts of the molecules. | N/A | General |

Computational Modeling and Theoretical Approaches to Conformational Space

The conformational space of a molecule as flexible as this compound, particularly when incorporated into a peptide chain, is vast and complex. Computational modeling and theoretical chemistry provide indispensable tools to explore this landscape, offering insights that are often inaccessible through experimental methods alone. These approaches allow for the prediction of stable conformations, the analysis of influencing factors such as steric and electronic effects, and the rational design of peptides with specific folding patterns.

Molecular Dynamics Simulations and Conformational Searching Algorithms

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a peptide containing this compound over time. These simulations can reveal the accessible conformations, the transitions between them, and the influence of the solvent environment on the peptide's structure.

To systematically explore the vast conformational space and identify low-energy structures, various conformational searching algorithms are employed in conjunction with MD simulations. These algorithms are designed to overcome the "multiple minima problem," where a system can become trapped in a local energy minimum, preventing the discovery of the global minimum or other biologically relevant conformations.

Commonly used conformational searching algorithms include:

Systematic Search: This method involves systematically rotating all rotatable bonds in the molecule by a defined increment. While thorough, it is computationally expensive and generally feasible only for small molecules.

Stochastic and Monte Carlo Methods: These approaches introduce random changes to the molecular conformation and accept or reject the new conformation based on an energy criterion. This allows for a more efficient exploration of the conformational space compared to systematic searches.

Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like "population," "mutation," and "crossover" to evolve a set of conformations towards lower energy states.

Simulated Annealing: This technique involves heating the system to a high temperature in the simulation and then gradually cooling it down. The initial high temperature allows the system to overcome energy barriers, and the slow cooling process helps it to settle into a low-energy conformation.

The choice of algorithm and the parameters of the simulation, such as the force field and the solvent model, are critical for obtaining accurate and meaningful results.

| Algorithm Type | Description | Application in Peptide Conformational Analysis |

| Systematic Search | Explores all possible conformations by incrementally rotating rotatable bonds. | Feasible for small di- or tri-peptides containing this compound to map the complete Ramachandran-like space for the beta-amino acid residue. |

| Stochastic/Monte Carlo | Introduces random conformational changes, which are accepted or rejected based on energy criteria. | Efficiently samples a broad range of conformations for medium-sized peptides, identifying potential low-energy basins. |

| Genetic Algorithms | Uses principles of evolution to "evolve" a population of conformations towards lower energies. | Useful for exploring complex energy landscapes of longer peptides and identifying diverse families of stable structures. |

| Simulated Annealing | Involves heating the system and then slowly cooling it to overcome energy barriers and find low-energy states. | Often used to refine structures obtained from other search methods and to locate the global energy minimum. |

This table is generated based on general principles of conformational searching algorithms and their applicability to peptide systems, as direct research on this compound is limited.

Prediction of Steric and Electronic Effects on Peptide Folding and Stability

Computational methods allow for the detailed analysis of these effects:

Steric Hindrance: By calculating the van der Waals interactions between atoms, it is possible to identify regions of steric clash that destabilize certain conformations. The sheer size of the Fmoc group can restrict the rotation around the adjacent bonds, favoring more extended conformations to minimize steric repulsion. nih.govnih.gov This effect is particularly pronounced in the vicinity of the N-terminus.

Electronic Effects: The electronic properties of the peptide backbone and side chains also play a crucial role in determining stability. The amide bonds possess a partial double-bond character, which restricts rotation and favors a planar conformation. Furthermore, the distribution of partial charges on the atoms can lead to favorable or unfavorable electrostatic interactions. Theoretical calculations can map the electrostatic potential of the molecule, highlighting regions that are likely to engage in hydrogen bonding or other electrostatic interactions. Research has shown that electronic effects, in addition to steric repulsion, are a significant factor in determining the preference for the trans conformation of peptide bonds. nih.govnih.gov

The interplay between steric and electronic effects is critical in defining the secondary structure of peptides containing this compound. For instance, the propensity of beta-amino acids to form helical structures, such as the 14-helix, is a result of a specific pattern of hydrogen bonds that is influenced by the conformational constraints imposed by the backbone and the N-terminal protecting group.

| Effect | Description | Impact on Peptides with this compound |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The bulky Fmoc group restricts conformational freedom at the N-terminus, potentially favoring extended or specific turn structures. The additional methylene (B1212753) group in the beta-homoalanine backbone alters the preferred dihedral angles compared to alpha-amino acids. |

| Electronic Effects | Influence of charge distribution and orbital interactions on molecular conformation and stability. | The partial double-bond character of the amide bonds enforces planarity. Electrostatic interactions, including hydrogen bonding, are crucial for the formation and stability of secondary structures like helices and turns. The electronic nature of the Fmoc group can influence the local electronic environment. |

This table outlines the general principles of steric and electronic effects and their predicted influence on peptides containing this compound, based on studies of similar molecular systems.

Emerging Research Frontiers and Advanced Applications of Fmoc L Beta Homoalanine

Translational Research in Novel Therapeutic Modalities

The unique conformational and stability properties conferred by beta-amino acids are being exploited in translational research to design next-generation therapeutics. Peptides containing L-beta-homoalanine are part of a class known as foldamers or β-peptides, which can form stable, predictable secondary structures and are notably resistant to degradation by proteases. nih.govnih.govresearchgate.net This resistance to enzymatic degradation is a critical advantage for developing peptide-based drugs with improved pharmacokinetic profiles. nih.gov

Discovery and Optimization of Peptide-Based Drugs for Specific Biological Pathways

The incorporation of L-beta-homoalanine into peptide sequences is a key strategy in the creation of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced therapeutic properties. researchgate.net The altered backbone structure of β-peptides leads to different geometries compared to α-peptides, which can be used to fine-tune binding affinity and selectivity for specific biological targets such as receptors or enzymes. nih.gov

One of the primary advantages of using β-amino acids is the enhanced stability against proteolytic enzymes. nih.govresearchgate.netnih.gov This resistance allows for longer-lasting therapeutic effects. Researchers are designing bioactive β-peptides for a range of applications, including as somatostatin (B550006) receptor agonists and inhibitors of the hDM2 protein, by strategically placing side chains to achieve the desired physicochemical properties for target interaction. nih.gov The Fmoc-based solid-phase synthesis method is instrumental in systematically creating libraries of these modified peptides for screening and optimization. nih.govmdpi.com

| Feature | α-Peptide (Conventional) | β-Peptide (with L-beta-homoalanine) |

| Backbone Structure | Standard amino acid linkage | Contains an extra carbon in the backbone |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolysis nih.govnih.gov |

| Secondary Structures | Helices, sheets, turns | Forms unique, stable secondary structures (e.g., 14-helix) nih.gov |

| Biological Mimicry | Mimics natural peptides and proteins | Acts as a peptidomimetic with altered conformation researchgate.net |

Applications in Neuroscience Research and Understanding Neurological Disorders

While direct applications of Fmoc-L-beta-homoalanine in neuroscience are still emerging, the foundational properties of β-peptides hold significant promise for this field. The inherent stability of β-peptides makes them ideal candidates for developing long-acting neurotherapeutics that can resist degradation in the central nervous system. A growing body of evidence suggests a link between neurogenesis levels and brain function in both normal and diseased states, opening a new area of research for treating neurological disorders. nih.gov

The ability to design peptides that can adopt specific, stable conformations is crucial for targeting complex neural receptors and protein-protein interactions implicated in neurodegenerative diseases. Research into pro-repair lipid mediators in the pre-frontal cortex of patients with Alzheimer's and Multiple Sclerosis indicates that targeting specific metabolic pathways could promote neuronal repair. nih.gov The development of stable β-peptides could lead to novel therapeutic strategies aimed at modulating these pathways or mimicking the function of neuroprotective proteins.

Investigating Potential in Cancer Therapeutics and Cell-Targeting Strategies

In oncology, this compound is utilized in the synthesis of peptides for targeted cancer therapy. mdpi.com The metabolic demands of cancer cells, particularly their reliance on amino acid metabolism for proliferation and survival, present key therapeutic targets. nih.govnih.gov Peptides containing β-amino acids are being developed to disrupt these pathways or to act as delivery vehicles for cytotoxic agents, selectively targeting tumor cells. nih.govmdpi.com

The enhanced stability of β-peptides is a major asset in the harsh tumor microenvironment. Strategies include designing β-peptides that mimic natural ligands to block receptors overexpressed on cancer cells or inhibit protein-protein interactions essential for tumor growth. For example, β-peptides have been designed to inhibit hDM2, a protein that regulates the tumor suppressor p53. nih.gov Furthermore, conjugating these stable peptides to imaging agents or drugs allows for precise targeting, potentially increasing efficacy while reducing the side effects associated with conventional chemotherapy. mdpi.com The cyclization of peptides, a common design strategy, has been shown to increase stability and targeting efficiency, as seen in peptides targeting tumor-associated matrix metalloproteinases (MMPs). mdpi.com

Functional Materials Science and Biomaterials Development

The capacity of peptides incorporating β-amino acids to self-assemble into well-defined nanostructures is a cornerstone of their application in materials science. researchgate.netbeilstein-journals.org Driven by non-covalent interactions like hydrogen bonding and hydrophobic forces, these peptides can form structures such as nanofibers, nanotubes, and hydrogels. nih.govbeilstein-journals.orgscienceopen.com this compound serves as a key building block in these systems, where the Fmoc group itself often plays a crucial role in driving self-assembly through π-stacking interactions. nih.gov

Integration into Polymer Matrices for Responsive and Smart Materials

Peptides containing L-beta-homoalanine are integrated into polymer matrices to create advanced biomaterials with responsive, or "smart," properties. researchgate.net These materials can undergo structural or chemical changes in response to external stimuli such as pH, temperature, or light. scienceopen.comnih.gov For instance, β-peptides designed with ionizable side chains can self-assemble or disassemble as the pH of the environment changes, making them suitable for applications like controlled drug delivery. nih.gov

The self-assembly of these peptides into hydrogels—water-swollen polymer networks—is of particular interest for tissue engineering and regenerative medicine. nih.govnih.gov These hydrogels can mimic the extracellular matrix, providing a scaffold for cell culture and tissue regeneration. nih.gov The predictable secondary structures formed by β-peptides allow for precise control over the mechanical and chemical properties of the resulting material. nih.gov

| Material Type | Stimulus | Potential Application |

| pH-Responsive Hydrogel | Change in pH | Targeted drug release in specific tissues (e.g., tumors) nih.gov |

| Thermo-responsive Polymer | Change in Temperature | Injectable scaffolds for tissue engineering |

| Light-Sensitive Nanostructure | Exposure to specific wavelengths of light | On-demand activation of therapeutic agents |

Development of Chemical Sensors and Heterogeneous Catalysts

The unique structural and chiral properties of amino acid derivatives like this compound are leveraged in the fields of chemical sensing and catalysis. nih.govresearchgate.net The inherent chirality of the L-beta-homoalanine molecule makes it a valuable component for creating chiral ligands used in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. nih.govmdpi.com These amino acid-derived ligands can be complexed with metal centers to form catalysts that facilitate a wide range of chemical reactions with high selectivity and efficiency. mdpi.com

In the area of chemical sensing, peptides containing β-amino acids can be designed to bind selectively to specific molecules or ions. researchgate.net This binding event can be engineered to produce a detectable signal, such as a change in fluorescence. nbinno.com The well-defined and stable conformations of β-peptides allow for the creation of highly specific binding pockets, forming the basis for sensitive and selective chemical sensors. researchgate.netrsc.org The development of machine learning techniques is further accelerating the discovery of new catalysts by identifying complex correlations between a catalyst's properties and its performance, a field where novel building blocks are essential. nih.gov

Characterization of Low Molecular Weight Hydrogelators Derived from Fmoc-Amino Acids

The self-assembly of N-terminally protected amino acids, particularly those with the fluorenylmethoxycarbonyl (Fmoc) group, into low molecular weight hydrogelators (LMWGs) represents a significant area of research in biomaterials science. These hydrogels are formed through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic Fmoc groups, and hydrophobic interactions between the amino acid side chains. nih.govnih.gov While a number of Fmoc-protected α-amino acids have been shown to be effective hydrogelators, the exploration of their β-amino acid counterparts, such as this compound, is an emerging frontier. rsc.orgrsc.org The type of gel formed and its mechanical properties are highly dependent on the specific amino acid used and the conditions of gelation, such as pH. rsc.orgrsc.org

The characterization of these hydrogels is crucial for understanding their structure and function. A suite of analytical techniques is typically employed to elucidate the morphology and molecular organization of the self-assembled structures.

Key Characterization Techniques for Fmoc-Amino Acid Hydrogels

| Technique | Information Obtained | Key Findings for Fmoc-Amino Acid Gels |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Provides visual insight into the morphology of the hydrogel network, revealing the presence of fibrillar structures. nih.govacs.org | Typically reveals the formation of long, entangled nanofibers that create a three-dimensional network responsible for entrapping water. nih.govacs.org |

| Atomic Force Microscopy (AFM) | Offers higher resolution imaging of the nanofibrillar morphology and can provide information on the dimensions of the self-assembled fibers. acs.org | Confirms the fibrillar nature of the hydrogels and allows for precise measurement of fiber width and height. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups and provides information on the secondary structure of the peptide backbone, particularly the presence of β-sheets. nih.govacs.org | The presence of characteristic amide I bands around 1630 cm⁻¹ and 1685 cm⁻¹ suggests an antiparallel β-sheet arrangement of the molecules within the fibers. mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Provides information about the chiral organization and secondary structure of the self-assembled molecules. nih.govacs.org | A negative peak around 218 nm is consistent with a β-sheet structure, indicating an ordered supramolecular arrangement in the gel state. mdpi.com Positive peaks in the 240-320 nm range can suggest a unique supramolecular organization of the Fmoc moieties. nih.gov |

| Rheology | Measures the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), to determine its mechanical strength and stability. nih.gov | Gel-like behavior is confirmed when the storage modulus (G') is greater than the loss modulus (G''), indicating the formation of a stable, elastic network. nih.gov |

| X-ray Diffraction (XRD) | Provides information on the molecular packing and repeating structural motifs within the self-assembled fibers. rsc.orgacs.org | Strong diffraction signals at ~4.8 Å are consistent with the hydrogen bonding distances between β-sheets. rsc.org |

| Fluorescence Spectroscopy | Probes the local environment of the aromatic Fmoc groups and can indicate the formation of π-π stacking interactions. nih.gov | An increase in fluorescence intensity can suggest the formation of aromatic interactions between the fluorenyl groups. nih.gov |

While direct studies on the hydrogelation of this compound are not yet widely reported, the established principles of self-assembly in Fmoc-amino acids and the known ability of Fmoc-dipeptides containing β-alanine to form hydrogels suggest its potential as a hydrogelator. nih.gov The additional methylene (B1212753) group in the side chain of beta-homoalanine compared to beta-alanine (B559535) could influence the hydrophobic interactions and packing of the molecules, potentially leading to hydrogels with unique properties. Further research is needed to explore the self-assembly and hydrogelation capabilities of this specific compound.

Advancements in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the synthesis of vast numbers of compounds in a systematic and efficient manner. americanpeptidesociety.org Peptide libraries, in particular, have proven to be a powerful tool for identifying novel ligands for a wide range of biological targets. nih.gov The use of Fmoc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), the primary method for constructing these libraries. americanpeptidesociety.org The incorporation of non-canonical amino acids, such as this compound, into these libraries can significantly expand their chemical diversity and lead to the discovery of peptides with enhanced properties, such as increased proteolytic stability.

The "split-and-mix" synthesis approach is a common strategy for generating one-bead-one-compound (OBOC) libraries, where each resin bead carries a unique peptide sequence. americanpeptidesociety.org This method allows for the simultaneous synthesis of millions of distinct peptide variants. americanpeptidesociety.org The inclusion of this compound as a building block in such a library would introduce a beta-amino acid residue, which can alter the peptide's backbone conformation and its susceptibility to enzymatic degradation. The synthesis of β-peptide libraries has been successfully demonstrated, highlighting the feasibility of incorporating β-amino acids into combinatorial approaches. nih.gov

The construction of a peptide library incorporating this compound would follow the standard principles of Fmoc-based SPPS. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid, which could be this compound or any other desired amino acid. This cycle is repeated until the desired peptide length is achieved. The use of related compounds like Fmoc-(4-pyridyl)-L-beta-homoalanine in the synthesis of bioactive peptides further supports the utility of beta-homoalanine derivatives in creating diverse peptide libraries for drug discovery. chemimpex.com

The development of high-throughput synthesis and screening (HTS) methodologies is critical for efficiently interrogating the vast chemical space presented by combinatorial peptide libraries. For libraries constructed using this compound, established HTS techniques for OBOC libraries are directly applicable.

High-Throughput Synthesis: Automated peptide synthesizers have significantly increased the efficiency of peptide library synthesis. These instruments can perform the repetitive steps of deprotection, washing, and coupling required in Fmoc-SPPS, allowing for the parallel synthesis of a large number of peptides. The synthesis of β-peptide libraries has been optimized to produce high-quality peptides suitable for on-bead screening without the need for purification. nih.gov This often involves strategies like double coupling and the use of optimized deprotection cocktails to ensure high purity of the bead-bound peptides. nih.gov

High-Throughput Screening: Once the library is synthesized, HTS assays are employed to identify "hit" compounds that bind to a specific biological target. A common approach for OBOC libraries is on-bead screening. In this method, the entire library of beads is incubated with a fluorescently labeled target protein. Beads that display a high affinity for the target will exhibit a strong fluorescent signal and can be physically isolated for further analysis. mdpi.com

Screening Workflow for a Peptide Library Containing this compound

| Step | Description | Technology/Method |

| 1. Library Incubation | The OBOC peptide library is incubated with a solution containing the fluorescently labeled target protein. | Standard biochemical incubation protocols. |

| 2. Washing | Non-specifically bound target protein is removed by washing the beads with an appropriate buffer. | Automated or manual washing procedures. |

| 3. Hit Identification | Beads exhibiting high fluorescence are identified as potential "hits". | Fluorescence microscopy or automated bead sorters (e.g., COPAS). mdpi.comresearchgate.net |

| 4. Hit Isolation | The fluorescent beads are physically isolated from the rest of the library. | Manual picking or automated bead sorting. mdpi.com |

| 5. Sequence Deconvolution | The amino acid sequence of the peptide on the isolated "hit" beads is determined. | Typically achieved through mass spectrometry (e.g., MALDI-TOF MS/MS). mdpi.com |

The development of "all-on-one chip" systems further streamlines the screening process by allowing for the immobilization of beads on a glass slide, followed by fluorescence scanning and direct on-chip sequencing of the hits via MALDI-TOF MS, eliminating the need for tedious bead picking. mdpi.com

Innovations in Analytical and Purification Techniques for Complex Constructs

Following the synthesis of peptides containing this compound, either individually or as part of a library, purification is a critical step to remove impurities and isolate the desired product. Advanced chromatographic techniques are essential for achieving the high levels of purity required for biological assays and therapeutic applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for peptide purification. bachem.comamericanpeptidesociety.org Peptides are separated based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support modified with C18 alkyl chains, and the mobile phase consists of a gradient of an aqueous solvent (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. bachem.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. bachem.com

Other Chromatographic Techniques: While RP-HPLC is the workhorse for peptide purification, other methods can be employed for specific separation challenges.

Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be useful for removing aggregates or very small molecule impurities.

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge and is effective for separating peptides with different numbers of acidic or basic residues.

Molecular Weight Determination: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can accurately determine the molecular weight of the synthesized peptide. ijsra.net The measured mass is compared to the theoretical mass calculated from the peptide's sequence to confirm its identity. Any discrepancies may indicate incomplete deprotection, modifications, or the presence of impurities. kcl.ac.uk

Peptide Sequencing: Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. osu.edu In a typical MS/MS experiment, the peptide ion of interest is isolated and then fragmented by collision-induced dissociation (CID). This process preferentially breaks the amide bonds of the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in the resulting spectrum corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.

The presence of a β-amino acid like L-beta-homoalanine can potentially alter the fragmentation pattern. The peptide backbone now contains an additional methylene group between the carbonyl and the alpha-carbon, which may lead to different fragmentation pathways or the generation of atypical fragment ions. Careful analysis of the MS/MS spectrum is therefore necessary to correctly sequence peptides containing β-amino acids. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap and FT-ICR instruments, are crucial for accurately identifying the fragment ions and confidently sequencing these modified peptides. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.